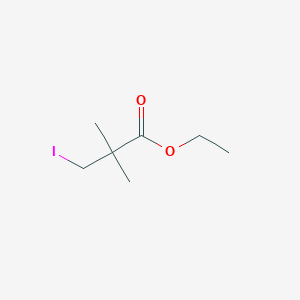
Ethyl 3-iodo-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-2,2-dimethylpropanoate: is an organic compound with the molecular formula C7H13IO2 It is an ester derivative of 3-iodo-2,2-dimethylpropanoic acid and is characterized by the presence of an iodine atom attached to the third carbon of the propanoate chain
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-iodo-2,2-dimethylpropanoate are currently unknown . The compound’s effects on biochemical pathways would be determined by its interactions with its targets and the downstream effects of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-iodo-2,2-dimethylpropanoate can be synthesized through the esterification of 3-iodo-2,2-dimethylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the esterification equilibrium towards the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in ethyl 3-iodo-2,2-dimethylpropanoate can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.
Reduction Reactions: The compound can undergo reduction reactions where the iodine atom is replaced by a hydrogen atom, resulting in the formation of ethyl 2,2-dimethylpropanoate.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substitution: Ethyl 3-hydroxy-2,2-dimethylpropanoate, ethyl 3-amino-2,2-dimethylpropanoate, etc.
Reduction: Ethyl 2,2-dimethylpropanoate.
Oxidation: 3-iodo-2,2-dimethylpropanoic acid.
Scientific Research Applications
Ethyl 3-iodo-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially as a building block for the synthesis of bioactive molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 3-bromo-2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-chloro-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-fluoro-2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of iodine.
Comparison:
Reactivity: Ethyl 3-iodo-2,2-dimethylpropanoate is generally more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond.
Applications: While all these compounds are used in organic synthesis, the iodine derivative is preferred when higher reactivity is required. The bromo, chloro, and fluoro derivatives may be chosen for specific applications where their unique reactivity profiles are advantageous.
Properties
IUPAC Name |
ethyl 3-iodo-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTXTRRNPCBEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013116-55-6 |
Source


|
| Record name | ethyl 3-iodo-2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)
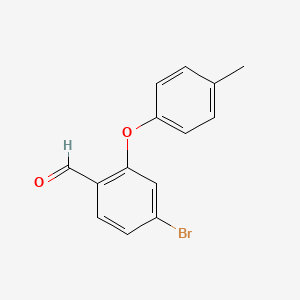
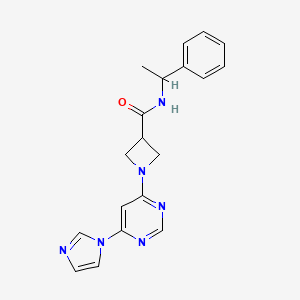
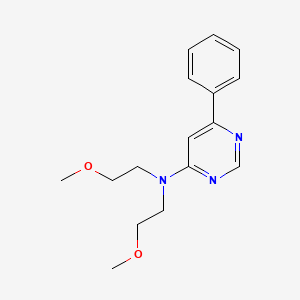
![4-[(2,5-dimethylfuran-3-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2876330.png)
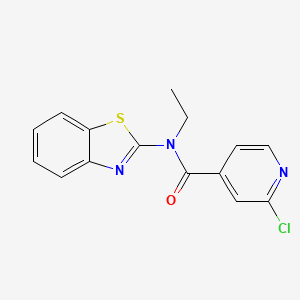



![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2876336.png)
![4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2876337.png)
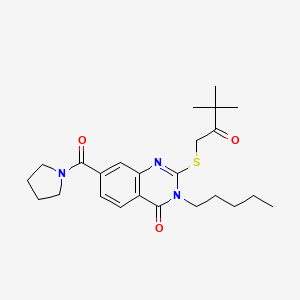
![3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine](/img/structure/B2876341.png)
